Cas no 91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-)

Benzo[b]thiophene, 5,6-dimethoxy- structure
91715-47-8 structure
Product Name:Benzo[b]thiophene, 5,6-dimethoxy-
Numero CAS:91715-47-8
MF:C10H10O2S
MW:194.250201702118
MDL:MFCD00981875
CID:786716
PubChem ID:3551059
Update Time:2024-10-26

Benzo[b]thiophene, 5,6-dimethoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzo[b]thiophene, 5,6-dimethoxy-
    • 5,6-Dimethoxybenzo[b]thiophene
    • 5,6-DIMETHOXY-1-BENZOTHIOPHENE
    • 5,6-Dimethoxybenzo[b]thiophene (ACI)
    • 5,6-dimethoxybenzothiophene
    • SCHEMBL3480255
    • AKOS027383951
    • AS-77497
    • DTXSID90393559
    • DA-00967
    • D97500
    • 91715-47-8
    • MFCD00981875
    • KLQSAAONLQIKDE-UHFFFAOYSA-N
    • MDL: MFCD00981875
    • Inchi: 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
    • Chiave InChI: KLQSAAONLQIKDE-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C(OC)=CC2=C(SC=C2)C=1

Proprietà calcolate

  • Massa esatta: 194.04
  • Massa monoisotopica: 194.04
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 174
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 46.7Ų

Proprietà sperimentali

  • Punto di ebollizione: 295.6±20.0°C at 760 mmHg

Benzo[b]thiophene, 5,6-dimethoxy- Informazioni sulla sicurezza

Benzo[b]thiophene, 5,6-dimethoxy- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD490979-100mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
100mg
¥231.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
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¥454.0 2024-04-17
Ambeed
A638804-100mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
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$94.0 2025-04-15
Ambeed
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5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
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$173.0 2025-04-15
Ambeed
A638804-1g
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
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$489.0 2025-04-15
eNovation Chemicals LLC
Y1054433-100mg
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
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$80 2024-06-07
eNovation Chemicals LLC
Y1054433-250mg
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
250mg
$115 2024-06-07
eNovation Chemicals LLC
Y1054433-1g
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
1g
$215 2024-06-07
eNovation Chemicals LLC
Y1054433-5g
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
5g
$790 2024-06-07
Chemenu
CM336751-250mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 95%+
250mg
$188 2024-07-20

Benzo[b]thiophene, 5,6-dimethoxy- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Riferimento
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
2.2 Reagents: Copper Solvents: Quinoline ;  8 h, reflux
Riferimento
Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides
Karunakaran, Jayachandran; et al, ChemistrySelect, 2018, 3(32), 9409-9413

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Riferimento
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ;  16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Riferimento
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
Riferimento
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Copper Solvents: Quinoline ;  8 h, reflux
Riferimento
Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides
Karunakaran, Jayachandran; et al, ChemistrySelect, 2018, 3(32), 9409-9413

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
Riferimento
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Thiourea Solvents: Ethanol ;  16 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Riferimento
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
Riferimento
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

Benzo[b]thiophene, 5,6-dimethoxy- Raw materials

Benzo[b]thiophene, 5,6-dimethoxy- Preparation Products

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